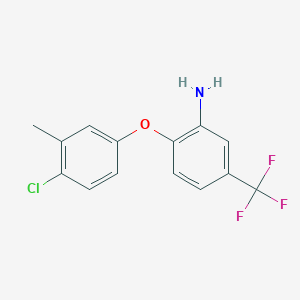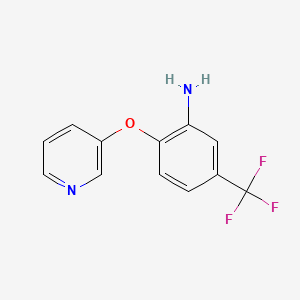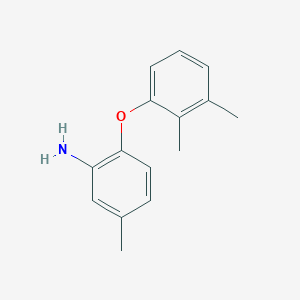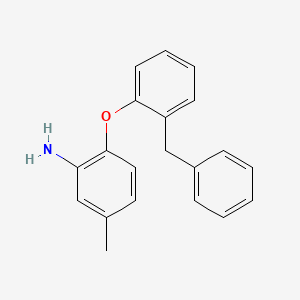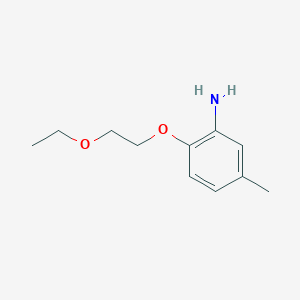
2-(2-Ethoxyethoxy)-5-methylaniline
Overview
Description
2-(2-Ethoxyethoxy)ethanol, also known under many trade names, is a solvent used widely in commercial and industrial applications . It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .
Synthesis Analysis
2-Ethoxyethanol is manufactured by the reaction of ethylene oxide with ethanol . As with other glycol ethers, 2-ethoxyethanol has the useful property of being able to dissolve chemically diverse compounds .Molecular Structure Analysis
The molecular formula of 2-(2-Ethoxyethoxy)ethanol is C6H14O3 . It has an average mass of 134.174 Da and a Monoisotopic mass of 134.094299 Da .Chemical Reactions Analysis
As a solvent, 2-(2-Ethoxyethoxy)ethanol has the ability to dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers . This makes it an ideal multi-purpose cleaner, and it is used in products such as varnish removers and degreasing solutions .Physical And Chemical Properties Analysis
2-(2-Ethoxyethoxy)ethanol is a clear liquid with a sweet, ether-like odor . It has a density of 0.930 g/cm^3, a melting point of -70 °C, and a boiling point of 135 °C . It is miscible with water and has a vapor pressure of 4 mmHg at 20°C .Scientific Research Applications
DNA Methyltransferase Inhibitors and Antitumor Effects
DNA methyltransferase inhibitors, which are analogs of nucleoside deoxycitidine, demonstrate the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in vitro and in vivo laboratory models. These compounds, including 5-azacytidine and 5-aza-2'-deoxycytidine, show promising antileukemic activity but limited activity in solid tumors. The clinical role of these agents likely requires combination therapy, emphasizing the need for comprehensive phase III studies (Goffin & Eisenhauer, 2002).
Sustainable Solvents for Natural Product Extraction
2-Methyloxolane (2-MeOx) is highlighted as a sustainable, bio-based solvent for extracting natural products and food ingredients, demonstrating environmental and economic viability as an alternative to conventional petroleum-based solvents. This review underscores the importance of replacing petroleum-based solvents with bio-based alternatives in modern plant-based chemistry (Rapinel et al., 2020).
Biomass Conversion to Valuable Chemicals
The conversion of plant biomass into 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives for polymers, fuels, and various chemicals, represents a significant shift towards renewable feedstocks for the chemical industry. This review covers the synthesis of HMF from hexose carbohydrates and lignocellulose, highlighting its potential as an alternative source of hydrocarbons (Chernyshev et al., 2017).
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-ethoxyanilinebenzylidene-4′-yl)pentane, reveals the formation of a twist-bend nematic phase, contributing to the understanding of liquid crystal phases and the design of new liquid crystalline materials (Henderson & Imrie, 2011).
Antioxidant Activity Determination Methods
A review of analytical methods used in determining antioxidant activity explores various assays based on hydrogen atom transfer and electron transfer reactions. This comprehensive overview provides critical insights into the chemical principles of antioxidant capacity assays and their application in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Similar compounds such as diethylene glycol diethyl ether have been shown to interact with targets like acetylcholinesterase and phosphoenolpyruvate-protein phosphotransferase . These targets play crucial roles in nerve signal transmission and energy metabolism, respectively.
Mode of Action
It’s suggested that similar compounds might cause changes in the activity of their targets, leading to alterations in biochemical processes . For instance, inhibition of Acetylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, affecting nerve signal transmission .
Biochemical Pathways
Based on its potential targets, it could influence pathways related to nerve signal transmission and energy metabolism .
Pharmacokinetics
Similar compounds like diethylene glycol monoethyl ether are known to be readily absorbed through the skin and gastrointestinal tract and metabolized to form 2-(2-ethoxyethoxy)acetic acid, which is eliminated with the urine . These properties can impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it could influence nerve signal transmission and energy metabolism, potentially leading to changes at the cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its action .
Safety and Hazards
Future Directions
The impact of solvent losses and emissions has become a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent . This concept has generated a substantial chemical literature and has led to the development of so-called neoteric solvents . The search for less-impacting solvents is inefficient if carried out without due regard, even at the research stage, to the particular circumstances under which solvents are to be used on the industrial scale .
properties
IUPAC Name |
2-(2-ethoxyethoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYLJWUZKEVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173062.png)
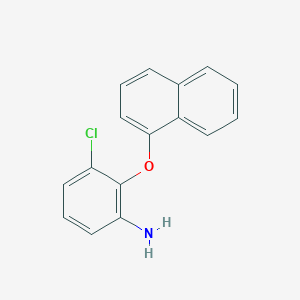
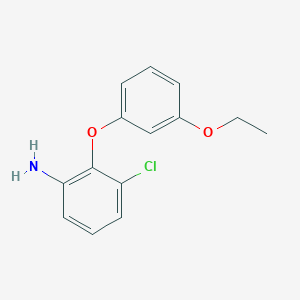
![2-([1,1'-Biphenyl]-4-yloxy)-5-chloroaniline](/img/structure/B3173106.png)
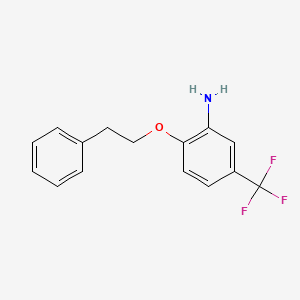

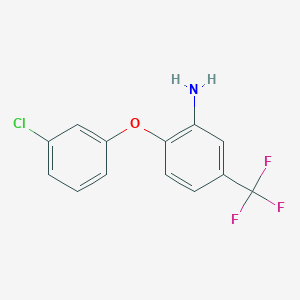
![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)
